N-(furan-2-ylmethyl)pteridin-4-amine
Description
N-(furan-2-ylmethyl)pteridin-4-amine is a pteridine derivative characterized by a furan-2-ylmethyl group attached to the pteridin-4-amine core. Pteridine derivatives are renowned for their diverse biological activities, particularly in modulating inflammatory pathways and oxidative stress. The furan moiety in this compound introduces unique electronic and steric properties, which may influence its solubility, bioavailability, and interaction with biological targets such as lipoxygenases (LOX) or cyclooxygenases (COX) .
Properties
CAS No. |
18292-94-9 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)pteridin-4-amine |
InChI |
InChI=1S/C11H9N5O/c1-2-8(17-5-1)6-14-11-9-10(15-7-16-11)13-4-3-12-9/h1-5,7H,6H2,(H,13,14,15,16) |
InChI Key |
WTADAUIERWGDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=NC=CN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)pteridin-4-amine typically involves the reaction of furan-2-carbaldehyde with pteridin-4-amine under specific conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced amine derivatives, and halogenated furan compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substituent Effects
2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f)
- Structure : Replaces the furan-2-ylmethyl group with a thiophen-2-ylmethyl substituent and introduces a 4-methylpiperazine moiety at the pteridine C2 position.
- Biological Activity: Exhibited 60% greater reduction of paw edema in a rat inflammation model compared to indomethacin (a COX inhibitor) at 0.01 mmol/kg.
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Structure : Features a 2,4-dimethylphenyl group and a 4-phenylpiperazine substituent.
- Implications : The bulky aromatic substituents may enhance stability and target selectivity but could reduce solubility. This contrasts with the smaller furan-2-ylmethyl group, which may improve metabolic flexibility .
(S,E)-N-(Furan-2-ylmethyl)-4-(methoxyphenyl)but-3-en-2-amine Derivatives
- Structure : Retains the furan-2-ylmethyl group but replaces the pteridine core with a butenylamine chain and methoxyphenyl substituents.
- Synthesis : Synthesized with >99% enantiomeric excess and yield via nickel/Brønsted acid-catalyzed hydroamination, demonstrating the versatility of furan-2-ylmethyl in chiral amine synthesis .
Data Tables
Table 1. Comparative Analysis of Pteridine Derivatives
Research Findings and Implications
- Dual-Target Action: The 2,4-diaminopteridine core is critical for LOX inhibition and anti-inflammatory effects, as seen in 18f . Modifying the C2 and N4 substituents (e.g., furan vs. thiophene) could fine-tune selectivity and potency.
- Synthetic Advancements : Microwave and catalytic methods (Evidences 5–6) provide efficient pathways to furan-2-ylmethyl amines, enabling rapid exploration of structure-activity relationships .
- Unanswered Questions : Direct comparative studies of furan- vs. thiophene-containing pteridines are needed to elucidate substituent effects on LOX/COX inhibition ratios and metabolic stability.
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